6-(N-Trifluoroacetyl)aminocaproic Acid

Solid-phase synthesis Bioconjugation Organic synthesis

This TFA-protected aminocaproic acid (7.7 Å spacer arm) is uniquely suited for stepwise heterobifunctional conjugation where Boc or Fmoc protection is incompatible. Its low melting point (84–85 °C) and organic solubility streamline automated SPPS workflows, while mild basic deprotection preserves sensitive payloads. Ideal for PROTAC linker optimization, ADC payload attachment, and hapten-carrier immunogen synthesis. Substituting generic 6-aminocaproic acid or other protected analogs risks loss of orthogonal reactivity, spatial precision, and antibody titer quality.

Molecular Formula C8H12F3NO3
Molecular Weight 227.18 g/mol
CAS No. 407-91-0
Cat. No. B015342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(N-Trifluoroacetyl)aminocaproic Acid
CAS407-91-0
Synonyms6-(Trifluoroacetamido)hexanoic Acid; 
Molecular FormulaC8H12F3NO3
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCNC(=O)C(F)(F)F
InChIInChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14)
InChIKeyFGUZMCXMRNWZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(N-Trifluoroacetyl)aminocaproic Acid (CAS 407-91-0): A Protected, Heterobifunctional Crosslinking Reagent for Bioconjugation


6-(N-Trifluoroacetyl)aminocaproic Acid, also known as 6-(trifluoroacetamido)hexanoic acid (CAS 407-91-0), is a derivative of 6-aminocaproic acid featuring an N-terminal trifluoroacetyl (TFA) protecting group [1]. With a molecular formula of C8H12F3NO3 and a molecular weight of 227.18 g/mol, this white solid is stable at room temperature for short-term use and exhibits solubility in chloroform, ethyl acetate, and methanol . It is primarily utilized as an amino-reactive heterobifunctional crosslinking reagent in bioconjugation, where the protected amine can be unmasked under mild basic conditions to reveal a free primary amine for subsequent coupling reactions [2].

Why 6-Aminocaproic Acid (EACA) and Other Protected Derivatives Cannot Simply Replace 6-(N-Trifluoroacetyl)aminocaproic Acid


Generic substitution of 6-aminocaproic acid (EACA) or other protected analogs (e.g., Boc- or Fmoc-6-aminocaproic acid) for 6-(N-Trifluoroacetyl)aminocaproic Acid is not feasible without altering critical experimental outcomes. The trifluoroacetyl group imparts distinct physicochemical properties—including a markedly lower melting point of 84–85 °C compared to EACA’s 204–209 °C —which directly impacts solubility, handling, and compatibility in automated workflows. Furthermore, the TFA moiety offers orthogonal deprotection chemistry relative to Boc (acid-labile) and Fmoc (base-labile) groups, enabling sequential deprotection strategies in multi-step syntheses that would be impossible with unmodified EACA [1]. The resulting 7-atom spacer arm (∼7.7 Å) of the TFA-protected linker also provides a defined spatial separation that is critical for maintaining biological activity in conjugated biomolecules, whereas EACA lacks the necessary functional handle for controlled, heterobifunctional coupling .

Quantitative Differentiation of 6-(N-Trifluoroacetyl)aminocaproic Acid: Evidence for Informed Procurement


Melting Point Reduction vs. 6-Aminocaproic Acid: Enabling Room-Temperature Handling and Solvent Compatibility

6-(N-Trifluoroacetyl)aminocaproic Acid exhibits a melting point of 84–85 °C, which is dramatically lower than that of its parent compound, 6-aminocaproic acid (EACA), which melts between 204 °C and 209 °C . This reduction of approximately 120 °C facilitates easier handling at ambient temperatures and improves solubility in organic solvents commonly used in solid-phase synthesis and bioconjugation workflows, such as chloroform, ethyl acetate, and methanol .

Solid-phase synthesis Bioconjugation Organic synthesis

Defined Spacer Arm Length of 7.7 Å for Controlled Intermolecular Crosslinking

When activated as the N-succinimidyl ester (NHS) derivative, the 6-(N-trifluoroacetyl)aminocaproyl moiety provides a spacer arm length of approximately 7.7 Å between the reactive amine and the target functional group . This defined length falls within the optimal range (4–8 Å) for initial screening of protein-protein interactions, as recommended in crosslinking technical handbooks, and is distinct from longer PEG-based spacers (e.g., >50 Å) which may permit non-specific intermolecular bridging [1].

Protein-protein interactions Immunoassay development PROTAC design

Orthogonal Deprotection: TFA Stability to Acidic Conditions vs. Boc Group Lability

The trifluoroacetyl (TFA) protecting group on 6-(N-Trifluoroacetyl)aminocaproic Acid is stable under the acidic conditions (e.g., 95% TFA in DCM) commonly used to remove the tert-butyloxycarbonyl (Boc) group [1]. This orthogonal stability contrasts sharply with Boc-6-aminocaproic acid, where the Boc group is rapidly cleaved under identical acidic conditions [2]. This allows for sequential, chemoselective deprotection strategies in multi-step syntheses, where the TFA group can be later removed under mild basic conditions (e.g., aqueous ammonia or piperidine) [3].

Solid-phase peptide synthesis Orthogonal protection Multi-step organic synthesis

Enhanced Solubility in Organic Solvents vs. Aqueous-Limited 6-Aminocaproic Acid

6-(N-Trifluoroacetyl)aminocaproic Acid is readily soluble in common organic solvents including chloroform, ethyl acetate, and methanol . In contrast, 6-aminocaproic acid (EACA) is primarily soluble in water (up to 330 mg/mL) but shows very limited solubility in ethanol or chloroform . This solubility shift enables the use of TFA-protected derivative in non-aqueous synthetic protocols and automated solid-phase peptide synthesizers, where aqueous solutions can cause resin swelling or interfere with coupling reactions.

Organic synthesis Automated peptide synthesizers Reagent formulation

Procurement-Driven Application Scenarios for 6-(N-Trifluoroacetyl)aminocaproic Acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS): Orthogonal Linker Introduction

The TFA-protected aminocaproic acid is ideally suited for introducing a latent, primary amine handle into synthetic peptides. The compound's solubility in DMF and DCM, coupled with the orthogonal stability of the TFA group to the acidic conditions used for Boc-group removal [1], allows it to be coupled as a building block during standard SPPS cycles. The protected amine remains intact throughout the chain assembly and can be selectively deprotected under mild basic conditions at the end of the synthesis, providing a unique site for subsequent biotinylation, fluorophore labeling, or conjugation to carrier proteins [2].

PROTAC and ADC Linker Synthesis: Defined Spacer Arm for Optimal Ternary Complex Formation

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the 7.7 Å spacer arm provided by the 6-(N-trifluoroacetyl)aminocaproyl moiety is critical for achieving the optimal spatial orientation between the target protein and the E3 ligase ligand or cytotoxic payload . The heterobifunctional nature of the activated NHS ester derivative enables a two-step, controlled conjugation: first to a lysine residue on the targeting moiety, followed by TFA deprotection to reveal a free amine for attachment of the second functional element. This stepwise approach minimizes the formation of non-functional homodimers and ensures a defined linker stoichiometry [3].

Immunoassay Hapten Design: Enhancing Antigenicity with a Non-Polar Spacer

The hydrophobic, aliphatic spacer of 6-(N-trifluoroacetyl)aminocaproic acid is superior to highly polar or charged linkers for the conjugation of small-molecule haptens to carrier proteins like BSA or KLH. The spacer's organic solubility and defined length prevent the hapten from being 'buried' within the protein's hydrophobic core, thereby maximizing its exposure to the immune system and generating higher affinity antibodies [4]. The TFA group, once deprotected, provides a clean amine handle for subsequent activation or direct coupling to maleimide-modified carriers, a strategy validated in the development of immunoassays for various analytes [5].

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